5-(5-Ethenyl-2-methoxyphenyl)furan-3-carbaldehyde
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Overview
Description
5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methoxy group, a vinyl group, and a formyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-vinylphenylboronic acid with 3-furaldehyde in the presence of a palladium catalyst.
Another method involves the cyclization of 2-methoxy-5-vinylphenylacetylene with a suitable aldehyde precursor under acidic conditions. This method also provides good yields and is relatively straightforward .
Industrial Production Methods
Industrial production of 5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 5-(2-Methoxy-5-vinylphenyl)furan-3-carboxylic acid.
Reduction: 5-(2-Methoxy-5-vinylphenyl)furan-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the vinyl group can undergo electrophilic addition reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)furan-2-carbaldehyde
- 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde
Uniqueness
5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde is unique due to the presence of both a methoxy group and a vinyl group on the phenyl ring, which imparts distinct chemical and biological properties compared to other furan derivatives.
Properties
CAS No. |
79694-73-8 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
5-(5-ethenyl-2-methoxyphenyl)furan-3-carbaldehyde |
InChI |
InChI=1S/C14H12O3/c1-3-10-4-5-13(16-2)12(6-10)14-7-11(8-15)9-17-14/h3-9H,1H2,2H3 |
InChI Key |
TUHIKGKUMGSBPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)C2=CC(=CO2)C=O |
Origin of Product |
United States |
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